

Zoligratinib pharmacological class synthetic organic

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Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

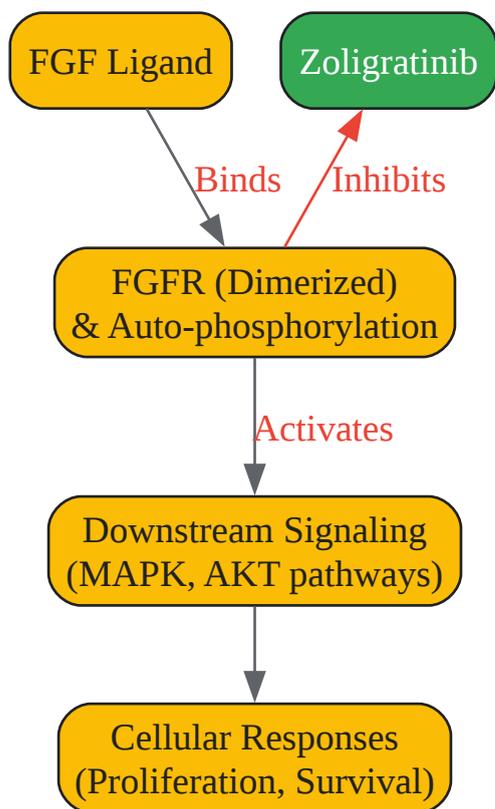
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Mechanism of Action and Target Profile

Zoligratinib is a **selective ATP-competitive inhibitor** that primarily targets FGFR1, FGFR2, and FGFR3 [1]. It works by binding to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways (such as MAPK and AKT) that promote cell proliferation, survival, and differentiation [2]. This mechanism is particularly effective in cancer cells harboring genetic alterations in FGFR genes [2].

The following diagram illustrates the core mechanism of action of **Zoligratinib** and the signaling pathway it inhibits.



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Zoligratinib inhibits *FGFR* activation and downstream signaling.

Its potency against different *FGFR* isoforms is quantified in the table below. A notable feature of **Zoligratinib** is its reported activity against the **FGFR2 V564F gatekeeper mutation**, which is a common mechanism of resistance to some other *FGFR* inhibitors [2].

Target	IC ₅₀ (nM)	Note
FGFR1	9.3	Primary target [3] [2]
FGFR2	7.6	Primary target; also inhibits V564F mutant [3] [2]
FGFR3	22	Primary target [3] [2]
FGFR4	290	Much weaker activity [3] [2]

Preclinical Experimental Data

Preclinical studies provide evidence for the antitumor potential of **Zoligratinib**.

In Vitro Antiproliferative Activity

Zoligratinib demonstrated selective antiproliferative effects in human cancer cell lines with specific FGFR alterations [2]. The table below summarizes its activity in various cell models.

Cell Line	Cancer Type	FGFR Alteration	IC ₅₀ / Effect
SNU-16	Gastric	FGFR2 amplification	IC ₅₀ = 17 nM [3]
DMS114	Lung	FGFR1 amplification	Prevented autophosphorylation at 100-300 nM [2]
KMS11	Multiple Myeloma	FGFR3 Y373C mutation	Prevented autophosphorylation at 100-300 nM [2]

A common protocol for assessing antiproliferative activity involved incubating cell lines with the compound for 4 days, followed by measuring cell viability with assays like **Cell Counting Kit-8 (CCK-8)** and calculating IC₅₀ values [3] [2].

In Vivo Efficacy

In xenograft mouse models, oral administration of **Zoligratinib** showed significant, dose-dependent antitumor activity without apparent body weight loss [3] [2]. Efficacy was observed in models with various FGFR genetic alterations [2]:

- **KG1** (leukemia, FGFR1OP-FGFR1 fusion)
- **SNU-16** (gastric cancer, FGFR2 amplification)
- **MFE-280** (endometrial cancer, FGFR2 S252W mutation)
- **RT112/84** and **UM-UC-14** (bladder cancer, FGFR3 alterations)

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are summaries of key methodologies from the literature.

1. Kinase Assay to Determine IC₅₀

- **Objective:** Measure the half-maximal inhibitory concentration (IC₅₀) of **Zoligratinib** against purified FGFR kinases.
- **Method Summary:** The inhibitory activity against FGFR1 can be evaluated using a **radiometric filter assay** by measuring the incorporation of ³³Pi. For other kinases, a **homogeneous time-resolved fluorescence (HTRF) assay** with a labeled anti-phosphotyrosine antibody is used. Reactions are typically measured using a microplate scintillation counter or a microplate reader [2] [4].
- **Key Output:** Dose-response curves and IC₅₀ values.

2. Cell-Based Antiproliferative Assay

- **Objective:** Evaluate the compound's ability to inhibit the growth of cancer cell lines.
- **Method Summary:**
 - Seed various human tumor cell lines in 96-well plates.
 - Add a concentration gradient of **Zoligratinib** (e.g., 0.076 to 10,000 nM).
 - Incubate for 4 days at 37°C.
 - Add a cell viability reagent like **CCK-8**.
 - Measure absorbance at 450 nm after further incubation.
 - Calculate antiproliferative activity as $(1 - T/C) \times 100\%$, where T and C are the absorbance of treated and control cells, respectively. Calculate IC₅₀ values using appropriate software [2] [4].

3. Western Blot Analysis of Target Engagement

- **Objective:** Confirm the inhibition of FGFR autophosphorylation and downstream signaling pathways in cells.
- **Method Summary:**
 - Treat cells (e.g., DMS114, SNU-16) with **Zoligratinib** at relevant concentrations (e.g., 100-300 nM).
 - Lyse cells and extract proteins.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with specific antibodies against **phospho-FGFR**, **phospho-ERK**, **total ERK**, and other pathway markers [2].
 - Visualize using a detection system to confirm reduced phosphorylation.

Current Status in Drug Development

It is important to note that the development status of **Zoligratinib** appears to be **limited**. While it showed promise in preclinical studies, its clinical development may not have advanced significantly. Key clinical trials listed for **Zoligratinib** (e.g., NCT03834220 for solid tumors and NCT01948297 for solid tumours) are recorded as "**Terminated**" [5] [2]. This suggests that while it remains a valuable tool compound for research, its future as an approved drug is uncertain. Recent research from 2024 even uses **Zoligratinib** as a **control inhibitor in computational studies** to identify novel, potentially more effective FGFR2 inhibitors [6].

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References

1. | Ligand page | IUPHAR/BPS Guide to zoligratinib PHARMACOLOGY [guidetopharmacology.org]
2. Zoligratinib (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]
3. Zoligratinib (Debio 1347) | FGFR Inhibitor [medchemexpress.com]
4. | FGFR | TargetMol Zoligratinib [targetmol.com]
5. Zoligratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Structure-based drug-development study against fibroblast ... [pmc.ncbi.nlm.nih.gov]

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